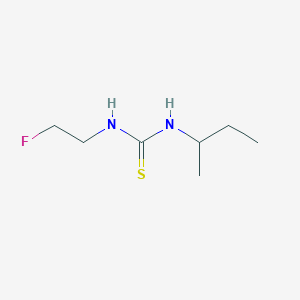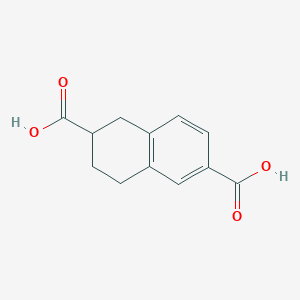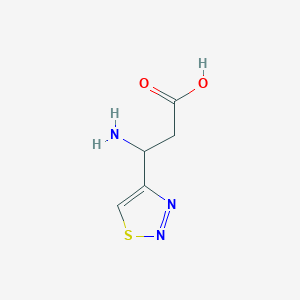![molecular formula C11H5Cl3F4N2O3 B13064029 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid](/img/structure/B13064029.png)
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both chloro and difluoro functional groups attached to an imidazo[1,2-a]pyridine ring system. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with chloro and difluoro reagents under controlled conditions. One common method includes the use of Vilsmeier–Haack–Arnold reaction, where the starting material is treated with reagents like POCl3 and DMF to introduce the chloro and difluoro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce compounds with additional oxygen atoms.
Scientific Research Applications
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one involves its interaction with molecular targets in biological systems. The compound’s chloro and difluoro groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the difluoroethanone group.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains multiple imidazo[1,2-a]pyridine units, offering different chemical properties.
Uniqueness
2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one is unique due to its combination of chloro and difluoro groups attached to the imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H5Cl3F4N2O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7) |
InChI Key |
ZJOALYCPSUARJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,6R)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione](/img/structure/B13063947.png)
![5-([(3-Cyanopropyl)sulfanyl]methyl)furan-2-carboxylicacid](/img/structure/B13063950.png)

![2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13063958.png)










